molecular formula C11H21NO4 B1202063 Eudragit RL

Eudragit RL

货号: B1202063
分子量: 231.29 g/mol
InChI 键: DNKKLDKIFMDAPT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Eudragit RL, also known as this compound, is a useful research compound. Its molecular formula is C11H21NO4 and its molecular weight is 231.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Key Applications

  • Controlled Drug Release
    • Eudragit RL is extensively used in matrix systems for controlled drug release. It allows for the modulation of drug release profiles by adjusting polymer concentration and formulation parameters. Studies have shown that formulations containing this compound can achieve sustained release over extended periods, making it ideal for drugs that require consistent plasma levels.
  • Ocular Drug Delivery
    • The polymer's properties have been exploited to enhance ocular bioavailability. For instance, this compound nanoparticles have been developed as carriers for drugs like acetazolamide, demonstrating improved retention time and bioavailability in the eye compared to conventional formulations .
  • Taste Masking
    • In pediatric formulations, this compound has been employed as a taste-masking agent. Its ability to form a barrier around bitter-tasting drugs helps improve patient compliance by masking unpleasant flavors .
  • Transdermal Systems
    • This compound is also used in transdermal patches, where it serves as a matrix-forming agent that controls the rate of drug permeation through the skin. This application is beneficial for delivering medications that require continuous administration without frequent dosing .
  • Microparticle Formulations
    • Research has demonstrated the effectiveness of this compound in creating microparticles for sustained release applications. For example, studies on ropinirole hydrochloride-loaded microparticles showed that increasing the concentration of this compound enhanced drug entrapment efficiency and prolonged release times .

Table 1: Comparative Effectiveness of this compound in Various Formulations

Study ReferenceDrug UsedFormulation TypeRelease ProfileKey Findings
Ropinirole HClMicroparticlesSustained over 12 hoursIncreased polymer concentration improved release rates.
AcetazolamideNanoparticlesExtended releaseEnhanced ocular bioavailability compared to controls.
IbuprofenMicrospheresRapid initial releaseHigh porosity led to faster drug release dynamics.
VariousTransdermal patchesControlled releaseEffective permeation through skin barriers achieved.

Case Studies

  • Sustained Release of Ropinirole HCl : A study demonstrated that formulations combining this compound with other polymers resulted in a significant reduction in dose frequency required for Parkinson's disease management, enhancing patient compliance due to less frequent dosing requirements .
  • Ocular Delivery Systems : Another research highlighted the development of this compound-based nanoparticles aimed at improving the delivery of acetazolamide for treating glaucoma, showing promising results in terms of retention time and bioavailability compared to traditional drops .

属性

分子式

C11H21NO4

分子量

231.29 g/mol

IUPAC 名称

N,N-dimethylmethanamine;2-methylprop-2-enoic acid

InChI

InChI=1S/2C4H6O2.C3H9N/c2*1-3(2)4(5)6;1-4(2)3/h2*1H2,2H3,(H,5,6);1-3H3

InChI 键

DNKKLDKIFMDAPT-UHFFFAOYSA-N

规范 SMILES

CC(=C)C(=O)O.CC(=C)C(=O)O.CN(C)C

同义词

Eudragit retard L
Eudragit RL

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。